SCH-23390 maleate

Beschreibung

Eigenschaften

IUPAC Name |

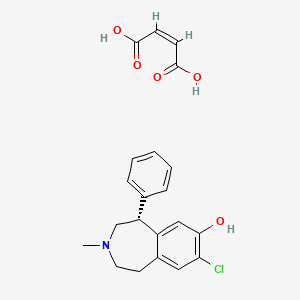

(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHVSEXHEAUJBT-HFNHQGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87134-87-0 | |

| Record name | (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87134-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 23390 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087134870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-23390 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T51J24N1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH-23390 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-23390, specifically its R-(+)-enantiomer, is a foundational pharmacological tool in neuroscience research. It is recognized as the first selective and highly potent antagonist of the D1-like dopamine receptor family. This technical guide provides a comprehensive overview of the mechanism of action of SCH-23390 maleate, detailing its primary and secondary pharmacological targets, the downstream signaling consequences of its binding, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a detailed resource for researchers utilizing this compound in their experimental designs.

Core Mechanism of Action: D1-Like Receptor Antagonism

SCH-23390 is a potent and selective competitive antagonist at D1-like dopamine receptors, which include the D1 and D5 receptor subtypes.[1][2][3] This high-affinity interaction is the primary basis for its pharmacological effects.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying the affinity of SCH-23390 for its primary targets. The compound exhibits nanomolar to sub-nanomolar affinity for D1 and D5 receptors.

| Target Receptor | Binding Affinity (Ki) | Species/Tissue | Reference |

| Dopamine D1 Receptor | 0.2 nM | Rat Striatum | [1][2][3] |

| Dopamine D5 Receptor | 0.3 nM | Human (cloned) | [1][2][3] |

SCH-23390 displays significant selectivity for D1-like receptors over D2-like receptors.[4]

Downstream Signaling Consequences

D1-like receptors are canonical Gs/olf-coupled G protein-coupled receptors (GPCRs). Their activation by endogenous dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] As a competitive antagonist, SCH-23390 binds to the D1 receptor but does not elicit a functional response. Instead, it blocks the binding of dopamine and other D1 agonists, thereby inhibiting the downstream signaling cascade. The primary consequence of SCH-23390 action is the attenuation of dopamine-stimulated adenylyl cyclase activity and a subsequent reduction in cAMP production.[5][7][8]

Secondary Pharmacological Activities

While highly selective, SCH-23390 is not entirely specific to D1-like receptors and exhibits affinity for other targets, which can be relevant depending on the experimental context and concentration used.

Serotonin 5-HT2C Receptor Agonism

SCH-23390 binds with high affinity to the serotonin 5-HT2C receptor, where it acts as a potent and high-efficacy agonist.[2][9][10][11] This is a critical consideration in interpreting experimental results, as 5-HT2C receptor activation can independently modulate neuronal activity and behavior.[11]

Other Serotonin Receptor Interactions

The compound also demonstrates affinity for 5-HT2 and 5-HT1C serotonin receptor subtypes.[1][10]

Inhibition of GIRK Channels

SCH-23390 has been shown to directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][9][10] This action is independent of its receptor-mediated effects.

Summary of Off-Target Affinities

| Target | Activity | Affinity/Potency | Reference |

| 5-HT2C Receptor | Agonist | Ki = 6.3 - 9.3 nM | [2][9][11] |

| 5-HT2 Receptor | Binds | High Affinity | [1][10] |

| 5-HT1C Receptor | Binds | High Affinity | [1][10] |

| GIRK Channels | Inhibitor | IC50 = 268 nM | [2][9][10] |

In Vivo Pharmacological Effects

The antagonist action of SCH-23390 at D1-like receptors manifests in a variety of behavioral and physiological effects in animal models.

-

Locomotor Activity: SCH-23390 generally dose-dependently reduces spontaneous locomotor activity.[12][13]

-

Stereotypy: It effectively blocks stereotyped behaviors induced by dopamine agonists.[14]

-

Operant and Avoidance Behavior: The compound has been shown to disrupt operant responding and avoidance learning.[15]

-

Feeding Behavior: SCH-23390 can decrease food intake and attenuate the feeding induced by other pharmacological agents like THC.[13]

-

Aggressive Behavior: In some models, it has been shown to reduce aggressive behaviors.[16]

-

Neuronal Excitability: In vivo intracellular recordings have demonstrated that local application of SCH-23390 decreases the excitability of striatal neurons.[17][18]

Experimental Protocols

The characterization of SCH-23390's mechanism of action has relied on a variety of well-established experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) and density (Bmax) of receptors for a given ligand.[19][20]

-

Objective: To quantify the binding characteristics of SCH-23390 to its target receptors.

-

General Protocol:

-

Tissue Preparation: Homogenization of brain regions rich in the target receptor (e.g., striatum for D1 receptors) or use of cell lines expressing the cloned receptor.[21]

-

Incubation: The prepared membranes are incubated with a radiolabeled form of SCH-23390 (e.g., [3H]SCH-23390) at various concentrations (for saturation assays) or with a fixed concentration of the radioligand and varying concentrations of a competing unlabeled ligand (for competition assays).[19][21]

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[21]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine Kd, Bmax (for saturation), or Ki (for competition) values.[19]

-

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation or blockade.[22]

-

Objective: To determine if SCH-23390 acts as an agonist, antagonist, or inverse agonist by measuring its effect on cAMP levels.

-

General Protocol:

-

Cell Culture: Use of cell lines (e.g., CHO, HEK293) stably expressing the D1 receptor.[23]

-

Treatment: Cells are pre-incubated with SCH-23390 at various concentrations, followed by stimulation with a D1 receptor agonist (e.g., dopamine or SKF38393).[23]

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as radioimmunoassay (RIA) or fluorescence-based assays (e.g., TR-FRET).[22][24]

-

Data Analysis: The ability of SCH-23390 to inhibit the agonist-induced increase in cAMP is quantified to determine its IC50 value.[23]

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular space of living animals.

-

Objective: To assess the effect of SCH-23390 on dopamine release and metabolism in specific brain regions.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the striatum).[17][25]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semi-permeable membrane and are collected in the dialysate.

-

Drug Administration: SCH-23390 is administered systemically or locally through the probe.

-

Analysis: The collected dialysate samples are analyzed, typically by HPLC, to quantify neurotransmitter concentrations.

-

Conclusion

This compound is a powerful pharmacological tool characterized by its high-affinity and selective antagonism of D1-like dopamine receptors. Its primary mechanism of action involves the competitive inhibition of dopamine binding, leading to a reduction in adenylyl cyclase activity and intracellular cAMP levels. Researchers employing SCH-23390 should be cognizant of its significant off-target activity as a 5-HT2C receptor agonist, which may influence experimental outcomes. A thorough understanding of its complete pharmacological profile, as detailed in this guide, is essential for the rigorous design and accurate interpretation of neuroscience research.

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. A comparison between dopamine-stimulated adenylate cyclase and 3H-SCH 23390 binding in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. SCH 23390 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological effects of a specific dopamine D-1 antagonist SCH 23390 in comparison with neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The actions of SCH 23390, a D1 receptor antagonist, on operant and avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of the D1 receptor antagonist SCH-23390 on individual and aggressive behavior in male mice with different experience of aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 25. The effect of intrastriatal application of directly and indirectly acting dopamine agonists and antagonists on the in vivo release of acetylcholine measured by brain microdialysis. The importance of the post-surgery interval - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH-23390 Selectivity for D1 vs. D5 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding and functional selectivity of the prototypical D1-like receptor antagonist, SCH-23390, for the dopamine D1 versus D5 receptor subtypes. The document synthesizes key quantitative data, details common experimental methodologies, and visualizes relevant biological and experimental workflows.

Core Findings: High Affinity with Minimal Selectivity

SCH-23390 is a potent antagonist at both D1 and D5 receptors, exhibiting high affinity in the sub-nanomolar range.[1][2][3] While it is often referred to as a D1-selective antagonist, this is primarily in the context of its pronounced selectivity over D2-like receptors. In direct comparison between D1 and D5 subtypes, SCH-23390 demonstrates minimal selectivity, with a slightly higher affinity for the D1 receptor.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of SCH-23390 at D1 and D5 receptors as reported in the scientific literature.

Table 1: Binding Affinity of SCH-23390 for D1 and D5 Receptors

| Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Line | Reference |

| D1 | 0.2 | [³H]SCH-23390 | - | [1][2][3] |

| D5 | 0.3 | [³H]SCH-23390 | - | [1][2][3] |

Table 2: Functional Antagonism of SCH-23390 at D1 Receptors

| Receptor Subtype | IC_50_ (nM) | Assay Type | Agonist Challenged | Cell Line | Reference |

| D1 | 1.42 | cAMP Accumulation | SKF-38393 | CHO-K1/D1 |

Note: Comprehensive, directly comparable functional data for SCH-23390 at the D5 receptor is not as widely reported in the literature as for the D1 receptor.

Experimental Protocols

The determination of SCH-23390's selectivity for D1 versus D5 receptors relies on standardized in vitro pharmacological assays. The two primary methods are radioligand binding assays to assess binding affinity and functional assays to measure antagonist potency.

Radioligand Competition Binding Assay

This method is employed to determine the binding affinity (K_i_) of an unlabeled compound (SCH-23390) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing either human D1 or D5 receptors.

-

Radioligand: [³H]SCH-23390 (a high-affinity D1/D5 antagonist).

-

Test Compound: SCH-23390 (unlabeled).

-

Non-specific Agent: A high concentration of a structurally distinct D1/D5 antagonist (e.g., (+)-butaclamol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) containing divalent cations (e.g., MgCl₂, CaCl₂) at a physiological pH (e.g., 7.4).

-

Scintillation Fluid: A solution that emits light upon interaction with radioactive particles.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Liquid Scintillation Counter: To measure radioactivity.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add assay buffer, a fixed concentration of [³H]SCH-23390 (typically at or near its K_d_ value), and the membrane suspension.

-

Non-specific Binding: Add the non-specific agent, the fixed concentration of [³H]SCH-23390, and the membrane suspension.

-

Competition: Add serial dilutions of unlabeled SCH-23390, the fixed concentration of [³H]SCH-23390, and the membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of the unlabeled SCH-23390.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC_50_ value (the concentration of SCH-23390 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist (SCH-23390) to inhibit the functional response of a receptor to an agonist. For D1 and D5 receptors, which are Gs-coupled, the functional response is an increase in intracellular cyclic AMP (cAMP).

1. Materials and Reagents:

-

Cell Line: CHO or HEK293 cells stably expressing either human D1 or D5 receptors.

-

Agonist: A D1/D5 receptor agonist such as dopamine or SKF-38393.

-

Antagonist: SCH-23390.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Buffers.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

2. Procedure:

-

Cell Culture: Culture the cells expressing the receptor of interest in appropriate multi-well plates until they reach the desired confluency.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of SCH-23390 for a specific period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC_80_ concentration to elicit a robust response) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes). Include a PDE inhibitor in this step.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of SCH-23390.

-

Use non-linear regression to fit the data and determine the IC_50_ value, which represents the concentration of SCH-23390 that inhibits 50% of the agonist-induced cAMP production.

-

The functional antagonist constant (K_b_ or pA₂) can be calculated using the Schild equation for competitive antagonists.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Gs-protein coupled signaling pathway for D1 and D5 dopamine receptors.

Caption: Experimental workflow for a radioligand competition binding assay.

References

SCH-23390: A Technical Guide to its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-23390, formally known as (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective antagonist of the dopamine D1-like receptor family. However, its pharmacological profile extends beyond the dopaminergic system, exhibiting significant interactions with various serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth analysis of the binding affinity of SCH-23390 for serotonin receptor subtypes, presenting quantitative data, detailed experimental protocols for affinity determination, and visualization of relevant signaling pathways. Understanding these off-target interactions is crucial for interpreting experimental results and for the development of more selective pharmacological tools.

Data Presentation: Binding Affinity of SCH-23390 for Serotonin Receptors

The binding affinity of SCH-23390 for various serotonin receptor subtypes has been characterized primarily through in vitro radioligand binding assays. The data, presented in terms of the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are summarized in the table below. Lower values indicate higher binding affinity.

| 5-HT Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Radioligand | Reference(s) |

| 5-HT₁ₐ | - | 2600 | Rat Cortex | [³H]5-HT | [1] |

| 5-HT₁ₑ | 5.7 ± 0.8 | - | Human Platelets | [³H]SCH-23390 | |

| 5-HT₂ | - | 30 | Rat Frontal Cortex | [³H]ketanserin | |

| 5-HT₂ | - | 112 | Rat Cerebral Cortex | [³H]spiperone | [1] |

| 5-HT₂ₐ | - | - | - | - | |

| 5-HT₂C | 40.74 | - | Cloned Human | Functional Assay | [2] |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities such as Kᵢ and IC₅₀ values for SCH-23390 at serotonin receptors is predominantly achieved through competitive radioligand binding assays. Below is a generalized yet detailed protocol representative of the methodologies employed in the cited research.

Membrane Preparation

-

Tissue/Cell Homogenization : Frozen tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor are homogenized in approximately 20 volumes of ice-cold lysis buffer. A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 5 mM EDTA, supplemented with a protease inhibitor cocktail to prevent protein degradation.[3]

-

Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[3]

-

Washing and Resuspension : The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation step.[3]

-

Final Preparation and Storage : The final pellet is resuspended in a buffer containing a cryoprotectant like 10% sucrose and stored in aliquots at -80°C. A sample is taken for protein concentration determination using a method such as the bicinchoninic acid (BCA) assay.[3]

Competitive Binding Assay

-

Assay Setup : The assay is typically performed in 96-well plates with a final reaction volume of 250 µL per well.[3]

-

Component Addition : To each well, the following are added in sequence:

-

150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 50-120 µg for tissue membranes).[3]

-

50 µL of the competing compound (SCH-23390) at various concentrations. For determining total binding, buffer is added instead. For determining non-specific binding, a high concentration of a known saturating ligand for the target receptor is added.

-

50 µL of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors) at a fixed concentration, typically at or below its dissociation constant (Kₑ).[3]

-

-

Incubation : The plate is incubated, usually for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[3]

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine). This process traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.[3]

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

Radioactivity Measurement : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[3]

Data Analysis

-

Specific Binding Calculation : For each concentration of the competing compound, specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination : The specific binding data are plotted against the logarithm of the competitor concentration, and a non-linear regression analysis is used to fit a sigmoidal dose-response curve. The concentration of the competitor that inhibits 50% of the specific binding is determined as the IC₅₀ value.

-

Kᵢ Calculation : The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand used in the assay, and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[3]

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of SCH-23390.

Signaling Pathway: 5-HT₂C Receptor

Caption: Agonist action of SCH-23390 at the 5-HT2C receptor.

Signaling Pathway: 5-HT₁ₐ Receptor

Caption: Canonical signaling pathway of the 5-HT1A receptor.

References

SCH-23390: A Comprehensive Technical Guide for Dopamine System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SCH-23390, a cornerstone tool for investigating the intricacies of the dopamine system. This document details its pharmacological properties, experimental applications, and the underlying signaling pathways it modulates, offering a valuable resource for researchers in neuroscience and professionals in drug development.

Core Properties of SCH-23390

SCH-23390, with the chemical name (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly potent and selective antagonist of the D1-like dopamine receptors (D1 and D5).[1][2] Its high affinity and selectivity have established it as an indispensable tool for elucidating the role of D1-like receptors in a multitude of physiological and pathological processes.[1][2]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | [3] |

| Molecular Formula | C₁₇H₁₈ClNO・HCl | [4] |

| Molecular Weight | 324.24 g/mol | [4][5] |

| CAS Number | 125941-87-9 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (with gentle warming) and ethanol.[3] In research settings, it is often dissolved in saline or artificial cerebrospinal fluid (aCSF). |

Pharmacological Profile: Receptor Binding Affinities

SCH-23390 exhibits high affinity for D1 and D5 receptors. While it is highly selective, it also shows affinity for some serotonin receptors, a factor to consider in experimental design.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Dopamine D1 | 0.2 nM | [1][2][4][5][6] |

| Dopamine D5 | 0.3 nM | [1][2][4][5][6] |

| Serotonin 5-HT2C | 9.3 nM (agonist activity) | [3][5][7] |

| Serotonin 5-HT1C | High Affinity | [1][2] |

| Serotonin 5-HT2 | High Affinity | [1][2] |

| GIRK Channels | IC50 = 268 nM (inhibition) | [5][6] |

Note: While SCH-23390 has high affinity for some serotonin receptors in vitro, the doses required to elicit a response mediated by these receptors in vivo are typically more than 10-fold higher than those needed for D1 receptor-mediated effects.[1][2]

Dopamine D1 Receptor Signaling Pathway

SCH-23390 exerts its effects by blocking the canonical signaling pathway of D1-like dopamine receptors. The binding of dopamine to D1 receptors typically activates a cascade of intracellular events, which are inhibited by SCH-23390.

Experimental Protocols

SCH-23390 is a versatile tool employed in a wide array of experimental paradigms. Below are detailed protocols for some of its key applications.

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the D1 receptor using [³H]SCH-23390.

Materials:

-

Rat striatal tissue

-

[³H]SCH-23390

-

Unlabeled SCH-23390 (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the striatal membrane preparation, a fixed concentration of [³H]SCH-23390 (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]SCH-23390 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following SCH-23390 administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

SCH-23390 solution

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum or nucleus accumbens). Allow the animal to recover.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[9]

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer SCH-23390 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Behavioral Pharmacology: Locomotor Activity

This protocol assesses the effect of SCH-23390 on spontaneous or drug-induced locomotor activity.

Materials:

-

Open field arena equipped with photobeam detectors or video tracking software

-

SCH-23390 solution

-

Vehicle solution (e.g., saline)

Procedure:

-

Habituation: Habituate the animals to the testing room and handling procedures.

-

Drug Administration: Administer the desired dose of SCH-23390 or vehicle via the chosen route (e.g., intraperitoneal injection).

-

Testing: After a specified pretreatment time, place the animal in the center of the open field arena.

-

Data Recording: Record locomotor activity for a set duration (e.g., 30-60 minutes). Parameters to measure include total distance traveled, horizontal and vertical movements (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Compare the locomotor activity parameters between the SCH-23390-treated and vehicle-treated groups.

Typical Doses:

-

Rats (saccharin seeking): 1-10 µg/kg, i.p.[12]

Electrophysiology

This protocol describes in vivo intracellular recordings in the striatum to examine the effects of SCH-23390 on neuronal excitability.

Materials:

-

Anesthetized rat preparation

-

Intracellular recording electrodes

-

Amplifier and data acquisition system

-

Microdialysis probe for local drug application (optional)

-

SCH-23390 solution in aCSF

Procedure:

-

Animal Preparation: Anesthetize the animal and perform a craniotomy over the striatum.

-

Electrode Placement: Lower a recording microelectrode into the striatum to obtain a stable intracellular recording from a neuron.

-

Baseline Recording: Record baseline electrophysiological properties, including resting membrane potential, input resistance, and firing rate in response to current injections.

-

Drug Application: Apply SCH-23390 either systemically or locally via a microdialysis probe. For local application, a concentration of 10 µM in aCSF is often used.[13][14]

-

Post-Drug Recording: Record the same electrophysiological parameters after drug application.

-

Data Analysis: Compare the pre- and post-drug electrophysiological properties to determine the effect of SCH-23390 on neuronal excitability. For instance, an increase in the current required to elicit an action potential (rheobase) indicates decreased excitability.[13]

Applications in Research

SCH-23390 has been instrumental in a wide range of research areas, including:

-

Neurological and Psychiatric Disorders: Investigating the role of D1 receptors in conditions such as Parkinson's disease, schizophrenia, and addiction.[1][2]

-

Learning and Memory: Elucidating the involvement of D1 receptor signaling in cognitive processes, including contextual fear conditioning and memory reconsolidation.[15]

-

Motor Control: Studying the contribution of D1 receptors to the regulation of movement and the expression of motor behaviors.

-

Reward and Motivation: Examining the role of D1 receptors in processing rewarding stimuli and motivating goal-directed behaviors.[12]

Conclusion

SCH-23390 remains a pivotal pharmacological tool for dissecting the multifaceted functions of the dopamine D1-like receptor system. Its high potency and selectivity, coupled with its efficacy in a broad range of experimental models, ensure its continued relevance in advancing our understanding of dopamine's role in health and disease. Careful consideration of its off-target effects and appropriate experimental design are crucial for the robust interpretation of research findings. This guide provides a foundational resource to aid researchers in the effective utilization of SCH-23390 in their scientific inquiries.

References

- 1. D1/5 dopamine receptors are necessary for learning a novel context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D1-like receptor signalling in the hippocampus and amygdala modulates the acquisition of contextual fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anatomical and Electrophysiological Changes in Striatal TH Interneurons after Loss of the Nigrostriatal Dopaminergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Chronic administration of SCH 23390 enhances spontaneous searching and locomotor activity of rats. An open field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. va.gov [va.gov]

- 12. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D1 Receptors in Neurological Disorders: Insights from the Selective Antagonist SCH-23390

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dopamine D1 receptors, the most abundant dopamine receptor subtype in the central nervous system, are critically involved in a vast array of physiological processes, including motor control, reward, motivation, and cognitive functions.[1] Dysregulation of D1 receptor signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[1][2] The advent of selective pharmacological tools has been instrumental in dissecting the complex roles of D1 receptors in both normal brain function and disease states. Among these tools, the benzazepine derivative, (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as SCH-23390, has emerged as a cornerstone for D1 receptor research.[2] As the first selective D1-like receptor antagonist, SCH-23390 has been extensively utilized to elucidate the therapeutic potential of modulating D1 receptor activity.[2][3] This in-depth technical guide provides a comprehensive overview of the role of D1 receptors in neurological disorders as studied with SCH-23390, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Pharmacological Profile of SCH-23390

SCH-23390 is a highly potent and selective antagonist for D1-like dopamine receptors (D1 and D5 subtypes).[2] Its high affinity for these receptors allows for precise investigation of D1-mediated functions. However, it is important for researchers to be aware of its affinity for other receptors, particularly serotonin 5-HT2C receptors, where it acts as a potent agonist.[4] This off-target activity should be considered when interpreting experimental results. Recent studies have also suggested that SCH-23390 can function as a functional sigma-1 receptor allosteric modulator, which may contribute to its D1 receptor-independent effects.[5]

Table 1: Binding Affinities (Ki) of SCH-23390 for Various Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Dopamine D1 | 0.2 | Human | [2] |

| Dopamine D5 | 0.3 | Human | [2] |

| Dopamine D2 | ~1000 (low affinity) | Human | [6] |

| Serotonin 5-HT2C | 9.3 | Human (cloned) | [4] |

Table 2: Dissociation Constants (Kd) of [3H]SCH-23390 Binding

| Brain Region | Kd (nM) | Species | Reference |

| Striatum | 0.340 | Rat | [7] |

| Amygdala (High Affinity Site) | ~0.4 | Rodent | [6] |

| Hippocampus (High Affinity Site) | ~0.4 | Rodent | [6] |

| NS20Y Neuroblastoma Cells | 0.575 | Murine | [8] |

D1 Receptor Signaling Pathways

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαs/olf proteins.[1] Activation of D1 receptors initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1][9] PKA, in turn, phosphorylates a multitude of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which plays a crucial role in modulating neuronal excitability and synaptic plasticity.[9]

Beyond the canonical Gαs/olf pathway, D1 receptors can also engage in non-canonical signaling. Evidence suggests that D1 receptors can couple to Gq/phospholipase C (PLC) signaling, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9][10] Furthermore, D1 receptor activation can also transactivate receptor tyrosine kinases and modulate the extracellular signal-regulated kinase (ERK) pathway.[1][10] The formation of D1-D2 receptor heteromers introduces another layer of complexity, leading to novel signaling pathways with distinct physiological relevance.[11][12]

Figure 1: Simplified D1 Receptor Signaling Pathways.

Role of D1 Receptors in Neurological Disorders: Evidence from SCH-23390 Studies

Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficit in the striatum. While the primary treatment, L-DOPA, aims to replenish dopamine levels, its long-term use is associated with motor complications. Studies using SCH-23390 have explored the role of D1 receptors in both the symptoms and the side effects of Parkinson's disease treatment. Interestingly, blockade of D1-like receptors with SCH-23390 has been shown to increase the activity of aromatic L-amino acid decarboxylase (AAAD), the enzyme that converts L-DOPA to dopamine.[13] In a mouse model of Parkinson's disease, pretreatment with SCH-23390 enhanced the metabolism of L-DOPA in the striatum, suggesting a potential strategy to improve the efficacy of L-DOPA therapy.[13]

Schizophrenia

The dopamine hypothesis of schizophrenia has historically focused on the hyperdopaminergic state of D2 receptors. However, the involvement of D1 receptors is increasingly recognized. Preclinical studies have shown that SCH-23390 exhibits activity in tests predictive of antipsychotic efficacy.[3] However, its potential to induce extrapyramidal side effects, a major limitation of typical antipsychotics, remains a subject of debate.[3] PET imaging studies in schizophrenic patients have utilized [11C]SCH-23390 to investigate D1 receptor occupancy by antipsychotic drugs, revealing that some treatments have minimal effects on D1 receptors.[14] Research also indicates that D1 receptor signaling is dysfunctional in schizophrenia.[1]

Addiction

Dopamine D1 receptors in the mesolimbic pathway are critically involved in the reinforcing effects of drugs of abuse. Studies using SCH-23390 have demonstrated that blockade of D1 receptors can attenuate the rewarding effects of cocaine. For instance, microinjection of SCH-23390 into the nucleus accumbens or amygdala dose-dependently increased the rate of cocaine self-administration in rats, consistent with a partial attenuation of cocaine's reinforcing effects.[15][16] Similarly, systemic administration of SCH-23390 has been shown to reduce seeking for both saccharin and nicotine, suggesting a broader role for D1 receptors in motivation and reward-seeking behaviors.[17][18] Furthermore, SCH-23390 can inhibit the induction of methamphetamine sensitization in mice.[19]

Table 3: Effects of SCH-23390 in Preclinical Models of Addiction

| Model | Species | SCH-23390 Dose/Route | Key Finding | Reference |

| Cocaine Self-Administration | Rat | 0-4.0 µg (intracerebral) | Dose-dependently increased self-administration rate | [15] |

| Cocaine Self-Administration | Mouse | 0.032–0.32 mg/kg (i.p.) | Dose-dependently increased self-administration rate | [20] |

| Methamphetamine Sensitization | Mouse | 0.003-0.03 mg/kg (s.c.) | Inhibited the induction of sensitization | [19] |

| Nicotine Self-Administration | Rat | 0.003-0.03 mg/kg (s.c.) | Decreased nicotine intake | [18][21] |

| Saccharin Seeking | Rat | 10 µg/kg (i.p.) | Reduced active lever responding | [17] |

Learning and Memory

Dopamine, acting through D1/D5 receptors, plays a crucial role in various forms of learning and memory.[22] Systemic or intra-hippocampal administration of SCH-23390 has been shown to impair contextual fear conditioning and the encoding of new contexts.[22] In a rat model of chronic stress, which impairs spatial learning and memory, microinjection of SCH-23390 into the dentate gyrus improved these cognitive deficits, suggesting that overactivation of the D1 receptor system contributes to stress-induced impairments.[23] Studies in day-old chicks have also demonstrated that SCH-23390 can disrupt the reconsolidation of memories.[24][25]

Table 4: Effects of SCH-23390 on Learning and Memory

| Task | Species | SCH-23390 Dose/Route | Key Finding | Reference |

| Contextual Fear Conditioning | Mouse | 0.05 mg/kg (i.p.) | Impaired contextual and tone-driven fear memories | [22] |

| Contextual Fear Conditioning | Mouse | 0.5 µ g/side (intra-hippocampal) | Impaired contextual fear conditioning | [22] |

| Passive Avoidance (Reconsolidation) | Chick | 0.5 mg/kg (s.c.) | Deficits in memory retention | [24] |

| Morris Water Maze (Chronic Stress) | Rat | Microinjection into DG | Improved spatial learning and memory impairments | [23] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal care and use guidelines.

In Vivo Microinjection of SCH-23390

This protocol describes the general procedure for targeted drug administration into a specific brain region.

Figure 2: Experimental Workflow for In Vivo Microinjection.

Materials:

-

SCH-23390 hydrochloride

-

Sterile 0.9% saline

-

Stereotaxic apparatus

-

Guide cannulae and dummy cannulae

-

Infusion pump and syringes

-

Anesthetic and analgesics

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Implant a guide cannula at the predetermined stereotaxic coordinates.

-

Secure the cannula with dental cement and close the incision.

-

Administer post-operative analgesics and allow the animal to recover.

-

On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Insert the infusion cannula, which extends slightly beyond the guide cannula, into the target region.

-

Infuse SCH-23390 or vehicle at a slow, controlled rate (e.g., 0.1-0.5 µL/min).

-

Leave the infusion cannula in place for a short period to allow for diffusion before replacing the dummy cannula.

-

Conduct the behavioral experiment at the specified time after infusion.

-

At the end of the study, euthanize the animal and perfuse the brain to histologically verify the cannula placement.

Positron Emission Tomography (PET) Imaging with [11C]SCH-23390

PET imaging with radiolabeled SCH-23390 allows for the in vivo quantification and localization of D1 receptors in the brain.

Figure 3: Workflow for [11C]SCH-23390 PET Imaging.

Materials:

-

[11C]SCH-23390 (produced via radiolabeling)

-

PET scanner

-

Intravenous catheter

-

(Optional) Arterial line for blood sampling

Procedure:

-

Position the subject in the PET scanner, often with head fixation to minimize movement.

-

Insert an intravenous catheter for radiotracer injection.

-

If measuring the arterial input function, an arterial line is also placed.

-

Inject a bolus of [11C]SCH-23390 intravenously.

-

Begin dynamic PET data acquisition immediately after injection and continue for a predetermined duration (e.g., 60-90 minutes).

-

If applicable, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma.

-

Reconstruct the acquired PET data into a series of images over time.

-

Analyze the time-activity curves in different brain regions using appropriate kinetic models (e.g., receptor parametric mapping) to calculate D1 receptor binding potential (BPND), an index of receptor density and availability.

Conclusion

SCH-23390 has been an indispensable pharmacological tool for unraveling the multifaceted roles of D1 receptors in the central nervous system. Research utilizing this selective antagonist has significantly advanced our understanding of the involvement of D1 receptor signaling in the pathophysiology of Parkinson's disease, schizophrenia, addiction, and cognitive disorders. The quantitative data and experimental protocols summarized in this guide highlight the depth of knowledge gained through studies with SCH-23390. As drug development efforts continue to explore the therapeutic potential of targeting D1 receptors, the foundational insights provided by research with SCH-23390 will undoubtedly continue to guide the discovery of novel treatments for a range of debilitating neurological and psychiatric conditions. Future research should continue to leverage both established and novel techniques to further delineate the intricate functions of D1 receptors and their signaling networks in health and disease.

References

- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D1 receptor antagonism in schizophrenia: is there reduced risk of extrapyramidal side-effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of D1 and D2 dopamine receptors in cultured neuroblastoma and retinoblastoma clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | Semantic Scholar [semanticscholar.org]

- 12. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SCH 23390 enhances exogenous L-DOPA decarboxylation in nigrostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the dopamine D-1 antagonist SCH 23390 microinjected into the accumbens, amygdala or striatum on cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The dopamine D-1 receptor antagonist SCH 23390 injected into the dorsolateral bed nucleus of the stria terminalis decreased cocaine reinforcement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Dopamine D1 receptor antagonist SCH 23390 retards methamphetamine sensitization in both combined administration and early posttreatment schedules in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D1/5 dopamine receptors are necessary for learning a novel context - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dopamine and D1 receptor in hippocampal dentate gyrus involved in chronic stress-induced alteration of spatial learning and memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The effects of the dopamine D1 receptor antagonist SCH23390 on memory reconsolidation following reminder-activated retrieval in day-old chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cunyisph.org [cunyisph.org]

The Effects of SCH-23390 on Neuronal Firing Rates: A Technical Guide

Abstract

SCH-23390 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes), making it an invaluable pharmacological tool in neuroscience research.[1] Its application has been instrumental in elucidating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, reward, and neuropsychiatric disorders. This technical guide provides an in-depth analysis of the effects of SCH-23390 on the firing rates of neurons across key brain regions. It summarizes quantitative data from pivotal studies, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SCH-23390's electrophysiological footprint.

Introduction to SCH-23390

SCH-23390, or (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, demonstrates high affinity for D1 and D5 receptors (Kᵢ of 0.2 and 0.3 nM, respectively).[1] While highly selective, it is crucial to note its affinity for other receptors, particularly serotonin 5-HT2 and 5-HT1C subtypes, which can influence experimental outcomes.[1][2] Some studies also suggest that certain effects of SCH-23390 may be mediated by 5-HT2C receptor stimulation or sigma-1 receptor modulation, which should be considered when interpreting data.[3][4] By blocking the D1 receptor, SCH-23390 prevents the canonical Gs-protein coupled signaling cascade, which involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[5] This guide focuses on the downstream consequences of this blockade on the electrical activity of neurons.

Effects on Neuronal Firing by Brain Region

The administration of SCH-23390 induces diverse and often region-specific changes in neuronal firing rates. These effects are a result of blocking the modulatory influence of dopamine on both principal neurons and interneurons within complex neural circuits.

Midbrain Dopaminergic Neurons (Substantia Nigra & VTA)

Contrary to what might be expected from a dopamine antagonist, SCH-23390 generally increases the firing rate of dopaminergic neurons in the substantia nigra (SN). This is thought to be an indirect, compensatory effect resulting from the blockade of postsynaptic D1 receptors in target areas like the striatum, which in turn alters feedback loops to the midbrain.

| Brain Region | Neuron Type | Experimental Model | SCH-23390 Administration | Effect on Firing Rate | Key Findings & Statistics | Citation |

| Substantia Nigra (SN) | Dopaminergic (DA) | Rat | Intraperitoneal | Increase | Maximal increase of 110%, comparable to the effect of haloperidol. | [6] |

| Substantia Nigra (SN) | Dopaminergic (DA) | Rat | Systemic | Increase | Activates the firing rate of SN-DA neurons, similar to D2 antagonists like sulpiride. | [7] |

| Ventral Tegmental Area (VTA) | Dopaminergic (DA) | Rat | Intra-VTA Injection (15 nmol/side) | Indirect Effect | Blocked the acute cocaine-induced increase in extracellular dopamine in the nucleus accumbens. | [8] |

Striatum and Nucleus Accumbens

As primary targets of midbrain dopamine projections, the striatum and nucleus accumbens (NAc) are significantly impacted by D1 receptor blockade. The effects are complex, influencing both projection neurons and interneurons and varying with the behavioral state of the animal.

| Brain Region | Neuron Type | Experimental Model | SCH-23390 Administration | Effect on Firing Rate | Key Findings & Statistics | Citation |

| Dorsal Striatum | Unspecified (putative MSNs) | Awake, behaving mice | 0.4 mg/kg, i.p. | Predominantly Decrease | Of the neurons that significantly changed their firing rate, 89% showed a decrease. | [9][10] |

| Nucleus Accumbens (NAc) | Unspecified | Rat (cocaine self-administration) | 10-40 µg/kg | Decrease | Reduced firing rates of NAc cells during cocaine-seeking behavior. | [11][12] |

| Nucleus Accumbens (NAc) | Unspecified | Rat | Iontophoresis | Suppression/Inhibition | Further suppressed the firing of most neurons during attempts to reverse quinpirole-induced inhibition. | [13] |

Substantia Nigra Pars Reticulata (SNr)

The firing of GABAergic neurons in the SNr, a major output nucleus of the basal ganglia, is indirectly modulated by SCH-23390. The prevailing evidence suggests that SCH-23390 blocks D1 receptors located on the terminals of striatonigral afferents, thereby modulating GABA release and disinhibiting SNr neurons.

| Brain Region | Neuron Type | Experimental Model | SCH-23390 Administration | Effect on Firing Rate | Key Findings & Statistics | Citation |

| Substantia Nigra Pars Reticulata (SNr) | GABAergic | Awake, unrestrained rats | Iontophoresis | Strong Increase | The effect is attributed to indirect modulation of GABAergic inputs. | [14] |

| Substantia Nigra Pars Reticulata (SNr) | GABAergic | Rat brain slice | 0.1–1 µM in bath | Indirect Effect | Reduced the amplitude of evoked inhibitory postsynaptic currents (IPSCs), suggesting decreased GABA release. | [15] |

| Substantia Nigra Pars Reticulata (SNr) | GABAergic | Rat brain slice | 1 µM (with sulpiride) | Pattern Shift | Shifted the firing pattern of SNr neurons from tonic to bursting. | [16] |

Signaling Pathways and Mechanisms of Action

SCH-23390 exerts its primary effect by competitively binding to the D1 dopamine receptor, preventing its activation by dopamine. This initiates a cascade of intracellular changes, or rather, prevents the cascade that dopamine would normally trigger.

D1 Receptor Signaling Cascade Blockade

The canonical D1 receptor signaling pathway involves the activation of a stimulatory G-protein (Gs/olf), which in turn activates adenylyl cyclase (AC) to produce cAMP. cAMP activates Protein Kinase A (PKA), a critical enzyme that phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), to modulate neuronal excitability.[17] SCH-23390 blocks the initial step of this pathway.

Indirect Modulation of GABAergic Transmission

One of the most significant mechanisms by which SCH-23390 alters network activity is through its influence on GABAergic transmission. In the substantia nigra pars reticulata (SNr), D1 receptors are present on the terminals of GABAergic afferents originating from the striatum. Dopamine, acting on these presynaptic D1 receptors, enhances GABA release.[15] By blocking these receptors, SCH-23390 reduces GABA release, leading to a disinhibition of the postsynaptic SNr neurons and a consequent increase in their firing rate.[14][15]

Experimental Protocols

The investigation of SCH-23390's effects on neuronal firing relies on established electrophysiological techniques, primarily in vivo and ex vivo recordings.

In Vivo Extracellular Single-Unit Recording

This technique allows for the recording of action potentials from neurons in intact, often behaving, animals, providing high physiological relevance.

Animal Preparation:

-

Anesthesia: Animals (typically rats or mice) are anesthetized with an agent such as urethane (1.5 g/kg, i.p.) or isoflurane for the surgical procedure.[18] For recordings in awake animals, they are habituated to head-fixation.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A craniotomy is performed over the target brain region.

-

Electrode/Cannula Implantation: A recording microelectrode (e.g., glass micropipette or multi-electrode array) is slowly lowered to the desired coordinates. For local drug delivery, a guide cannula may be implanted.[19]

Recording and Drug Administration:

-

Baseline Recording: Once a stable single-unit recording is established, the neuron's baseline firing rate and pattern are recorded for a sufficient period (e.g., >1 min).[20]

-

Drug Administration: SCH-23390 is administered via one of several routes:

-

Systemic: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection (e.g., 0.4 mg/kg).[10]

-

Intracerebral: Microinjection of a small volume (e.g., 0.5 µL) directly into the target nucleus via a pre-implanted cannula.[21]

-

Iontophoresis: Ejection of charged drug molecules directly onto the recorded neuron from a multi-barreled micropipette.[14]

-

-

Post-Administration Recording: The neuron's activity is recorded continuously following drug administration to observe changes in firing rate, pattern, and other electrophysiological properties.

Data Analysis:

-

Spike sorting is performed to isolate the activity of single neurons.

-

The firing rate (in Hz) is calculated in bins over time and compared between baseline and post-drug conditions using appropriate statistical tests (e.g., ANOVA, t-test).[11][12]

Ex Vivo Whole-Cell Patch-Clamp Recording

This method, performed in acute brain slices, offers superior control over the neuronal environment and allows for the detailed study of synaptic currents and intrinsic membrane properties.

-

Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin slices (e.g., 150-300 µm) of the brain region of interest.[22]

-

Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 33°C) for at least one hour.[22]

-

Recording: A slice is transferred to a recording chamber on a microscope stage and continuously perfused with aCSF. A glass micropipette is used to form a high-resistance seal with the membrane of a target neuron to obtain a whole-cell recording configuration.

-

Data Acquisition: Recordings are made in current-clamp mode to measure firing rate and membrane potential, or in voltage-clamp mode to measure synaptic currents (e.g., IPSCs).[15][22]

-

Drug Application: After a stable baseline is recorded, SCH-23390 (e.g., 1-10 µM) is applied to the slice via the perfusion bath.[15] Washout periods can be used to test for reversibility.

Conclusion

SCH-23390 is a powerful antagonist for probing the function of D1-like dopamine receptors. Its effects on neuronal firing are not uniform; they are highly dependent on the brain region, the specific cell type being recorded, and the underlying circuitry. Systemic administration often leads to an increase in the firing of midbrain dopaminergic neurons, likely through feedback mechanisms. In target regions like the striatum, SCH-23390 predominantly decreases the firing of principal neurons. Furthermore, it can indirectly modulate the activity of other neuronal populations, such as in the SNr, by altering presynaptic neurotransmitter release. A thorough understanding of these complex, region-specific effects, along with potential off-target actions, is critical for the accurate design and interpretation of experiments utilizing this foundational neuroscience tool.

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SCH 23390: The First Selective Dopamine D1‐Like Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Administration of SCH 23390 into the medial prefrontal cortex blocks the expression of MDMA-induced behavioral sensitization in rats: an effect mediated by 5-HT2C receptor stimulation and not by D1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SCH 23390, a selective D1 dopamine receptor blocker, enhances the firing rate of nigral dopaminergic neurons but fails to activate striatal tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Injection of SCH 23390 into the ventral tegmental area blocks the development of neurochemical but not behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissociable Effects of Dopamine on Neuronal Firing Rate and Synchrony in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum [frontiersin.org]

- 11. Firing Rate of Nucleus Accumbens Neurons Is Dopamine-Dependent and Reflects the Timing of Cocaine-Seeking Behavior in Rats on a Progressive Ratio Schedule of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Firing Rate of Nucleus Accumbens Neurons Is Dopamine-Dependent and Reflects the Timing of Cocaine-Seeking Behavior in Rats on a Progressive Ratio Schedule of Reinforcement | Journal of Neuroscience [jneurosci.org]

- 13. The dopamine D1 receptor antagonist SCH 23390 can exert D1 agonist-like effects on rat nucleus accumbens neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine action in the substantia nigra pars reticulata: iontophoretic studies in awake, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine D1 Receptors Facilitate GABAASynaptic Currents in the Rat Substantia Nigra Pars Reticulata | Journal of Neuroscience [jneurosci.org]

- 16. researchgate.net [researchgate.net]

- 17. Subregion-Specific Regulation of Dopamine D1 Receptor Signaling in the Striatum: Implication for L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Contribution of synchronized GABAergic neurons to dopaminergic neuron firing and bursting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo Electrophysiology Protocol [protocols.io]

- 20. Modulation of noradrenergic neuronal firing by selective serotonin reuptake blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prefrontal cortex infusions of SCH 23390 cause immediate and delayed effects on ventral tegmental area stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ex vivo electrophysiology [protocols.io]

In Vitro Characterization of SCH-23390 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SCH-23390, a potent and selective D1-like dopamine receptor antagonist. The document details its binding profile, experimental protocols for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Pharmacological Profile of SCH-23390

SCH-23390, with the chemical name (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a foundational tool in dopamine receptor research. Its high affinity and selectivity for the dopamine D1 and D5 receptor subtypes have made it an invaluable radioligand and pharmacological antagonist for studying the role of these receptors in various physiological and pathological processes.

Binding Affinity and Selectivity

The binding affinity of SCH-23390 is most pronounced at the D1 and D5 dopamine receptors, with Ki values in the sub-nanomolar range.[1][2][3] While highly selective for D1-like receptors, it also exhibits measurable affinity for other receptors, particularly serotonin (5-HT) subtypes. The following tables summarize the binding affinities of SCH-23390 at various receptors, compiled from multiple in vitro studies.

Table 1: Binding Affinity of SCH-23390 for Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| D1 | [3H]SCH-23390 | Rat Striatum | 0.2 | 0.34 - 0.7 | [1][2][4][5] |

| D5 | [3H]SCH-23390 | - | 0.3 | - | [1][2] |

| D2 | [3H]Spiperone | Rat Striatum | - | - | [4] |

| D3 | [125I]HY-3-24 | Rat Ventral Striatum | 215 | - | [6] |

Table 2: Off-Target Binding Profile of SCH-23390

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 30 | [7] |

| 5-HT2C | 9.3 | [3][8] |

| 5-HT1A | 2600 | [7] |

| 5-HT1B | 500 | [7] |

| Sigma-1 | Allosteric Modulator | [3] |

| α1-adrenergic | 4400 | [7] |

Experimental Protocols

The characterization of SCH-23390 binding is primarily achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay using [3H]SCH-23390.

Membrane Preparation from Rat Striatum

-

Tissue Homogenization: Dissect and homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[9]

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[9]

-

Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step.[9]

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[10]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[8]

[3H]SCH-23390 Competition Binding Assay

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[11]

-

Plate Setup: Perform the assay in a 96-well plate format in triplicate.

-

Total Binding: Add assay buffer, a fixed concentration of [3H]SCH-23390 (typically at or near its Kd value, e.g., 0.3 nM), and the membrane suspension (e.g., 50-120 µg protein).[7][9][11]

-

Non-specific Binding (NSB): Add a high concentration of a non-radiolabeled D1 antagonist (e.g., 300 nM cis(Z)-flupenthixol or 10 µM Butaclamol), the fixed concentration of [3H]SCH-23390, and the membrane suspension.[4][11]

-

Competition: Add serial dilutions of the competing unlabeled test compound, the fixed concentration of [3H]SCH-23390, and the membrane suspension.[11]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes) with gentle agitation.[4][9]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]

Data Analysis

-

Specific Binding Calculation: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.[11]

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[1][12]

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[1][12][13][14]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways Modulated by SCH-23390

As a D1-like receptor antagonist, SCH-23390 blocks the downstream signaling cascades initiated by the activation of these receptors by dopamine or other agonists. The primary and best-characterized pathway involves the Gαs/olf-protein-adenylyl cyclase system.

Canonical D1 Receptor Signaling Pathway

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gαs/olf. Activation of this G-protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][16] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which subsequently inhibits protein phosphatase-1 (PP-1).[15][17] PKA also phosphorylates transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.[15] SCH-23390, by blocking the D1 receptor, prevents this entire cascade.

Alternative and Interacting Signaling Pathways